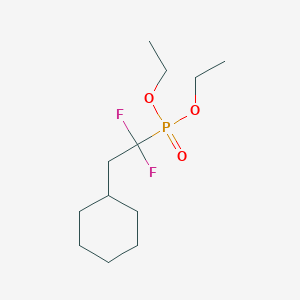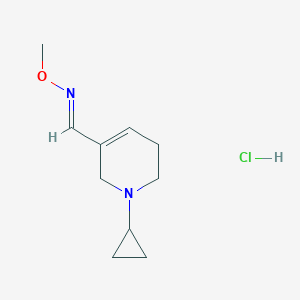
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride, also known as CPT-OH, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves the inhibition of MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride increases the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders.
Effets Biochimiques Et Physiologiques
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride can increase the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders. 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has also been shown to have antioxidant properties, which may help to protect the brain from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in lab experiments is that it is a potent inhibitor of MAO-B. This makes it a useful tool for studying the role of MAO-B in neurodegenerative disorders. However, one of the limitations of using 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in lab experiments is that it has a low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride. One direction is to investigate the potential therapeutic applications of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in the treatment of neurodegenerative disorders. Another direction is to explore the potential use of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride as a tool for studying the role of MAO-B in the brain. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride.
Conclusion
In conclusion, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride have been discussed in this paper. Further research is needed to better understand the potential therapeutic applications of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride in the treatment of neurodegenerative disorders and to explore its potential use as a tool for studying the role of MAO-B in the brain.
Méthodes De Synthèse
The synthesis of 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride involves the reaction of 1-cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde with O-methylhydroxylamine hydrochloride. The product is then purified using recrystallization techniques. The yield of the synthesis method is approximately 70%.
Applications De Recherche Scientifique
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been used in various scientific research applications, including studies on Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride increases the levels of dopamine in the brain, which may help to alleviate the symptoms of neurodegenerative disorders.
Propriétés
Numéro CAS |
139886-19-4 |
|---|---|
Nom du produit |
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxime hydrochloride |
Formule moléculaire |
C10H17ClN2O |
Poids moléculaire |
216.71 g/mol |
Nom IUPAC |
(E)-1-(1-cyclopropyl-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-13-11-7-9-3-2-6-12(8-9)10-4-5-10;/h3,7,10H,2,4-6,8H2,1H3;1H/b11-7+; |
Clé InChI |
RYCBHJSEXKIGKN-RVDQCCQOSA-N |
SMILES isomérique |
CO/N=C/C1=CCCN(C1)C2CC2.Cl |
SMILES |
CON=CC1=CCCN(C1)C2CC2.Cl |
SMILES canonique |
CON=CC1=CCCN(C1)C2CC2.Cl |
Synonymes |
1-Cyclopropyl-1,2,5,6-tetrahydropyridine-3-carboxaldehyde-O-methyloxim e hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



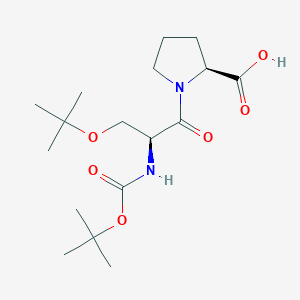
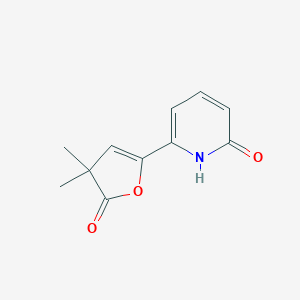
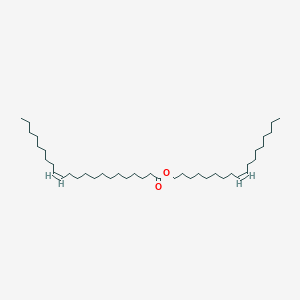
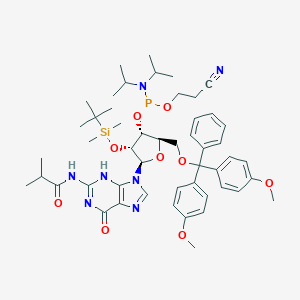
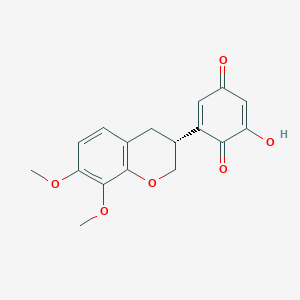
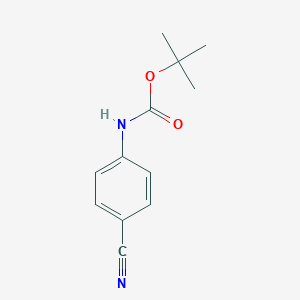
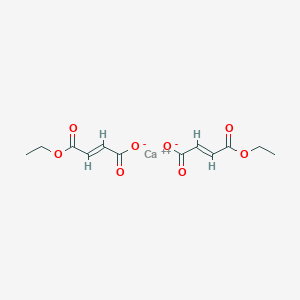
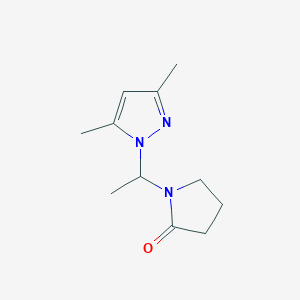
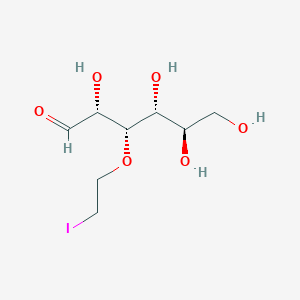
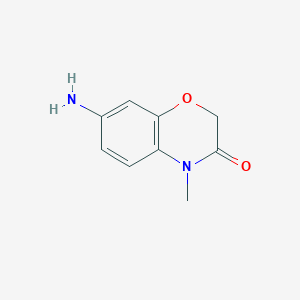
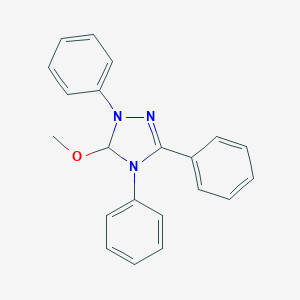
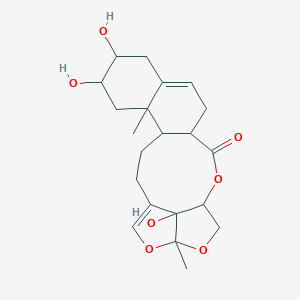
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)
